molecular formula C10H11ClN4O3S B2685209 4-Chloro-7-(piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole CAS No. 1021044-40-5

4-Chloro-7-(piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole

Cat. No.: B2685209
CAS No.: 1021044-40-5
M. Wt: 302.73
InChI Key: DLZFUDPFIRGUCX-UHFFFAOYSA-N
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Description

4-Chloro-7-(piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzoxadiazole core, which is a fused ring system containing both nitrogen and oxygen atoms, along with a piperazine sulfonyl group and a chlorine atom.

Preparation Methods

The synthesis of 4-Chloro-7-(piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazole Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Chlorine Atom: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperazine Sulfonyl Group: This step involves the reaction of the intermediate compound with piperazine and sulfonyl chloride under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

4-Chloro-7-(piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-7-(piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-7-(piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-Chloro-7-(piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole can be compared with other similar compounds, such as:

    Benzoxadiazole Derivatives: These compounds share the benzoxadiazole core but differ in the substituents attached to the ring system.

    Piperazine Sulfonyl Compounds: These compounds contain the piperazine sulfonyl group but may have different core structures.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-7-piperazin-1-ylsulfonyl-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O3S/c11-7-1-2-8(10-9(7)13-18-14-10)19(16,17)15-5-3-12-4-6-15/h1-2,12H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZFUDPFIRGUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C3=NON=C23)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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